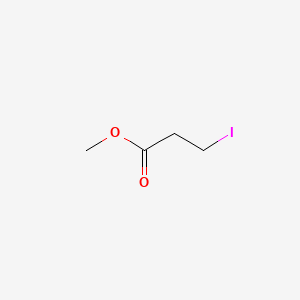

Propionic acid, 3-iodo-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propionic acid, 3-iodo-, methyl ester, also known as 3-iodopropionic acid methyl ester, is an organic compound with the molecular formula C4H7IO2. It is an important reagent used in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds. It is also used as a catalyst in the synthesis of organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Reactions in Chemistry

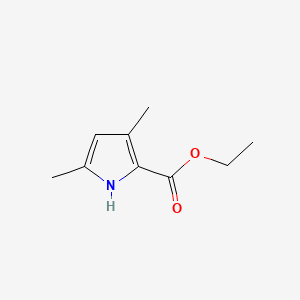

Synthesis of β-(5-halo-3-uracyl) propionic acids : The reaction of iodine with β-(3-uracyl)-propionic acid produces β-(5-iodo-3-uracyl)propionic acids. This process also includes the synthesis of methyl esters of these acids (Paegle, Plata, Lidak, & Shvachkin, 1971).

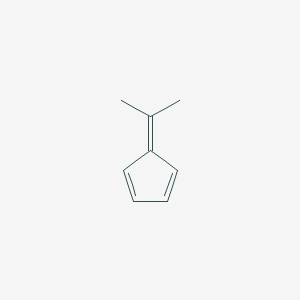

Catalytic Reactions with Olefins : Methyl esters of propionic acid, including the 3-iodo variant, are formed from ethylene using ruthenium(O) complexes as catalyst precursors in hydroesterifications (Keim & Becker, 1989).

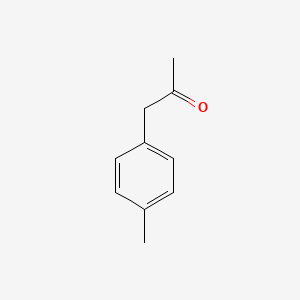

Functionalization of Polystyrenes : Methyl esters of 3-p-styryl propionic acid have been used for radical copolymerization with styrene, further advancing the functionalization of polymers (Dalil et al., 2000).

Pharmaceutical and Biomedical Applications

Synthesis of Hypotensive Esters : 3-(N-alkylamino)- and 3-(N,N-dialkylamino)propionic esters, which are structurally related to the 3-iodo propionic acid methyl ester, have been synthesized and evaluated for their effects on blood pressure (Coutts, Hubbard, Midha, & Prasad, 1971).

Adrenergic Activity Studies : Methyl-alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionate, a compound structurally similar to propionic acid, 3-iodo-, methyl ester, has been studied for its adrenergic activity in various pharmacological assays (Riera de Narváez & Vicuña Fernández, 1993).

Other Applications

Aminocarbonylation in Organic Synthesis : Methyl esters, including those of propionic acid, have been used as nucleophiles in palladium-catalyzed aminocarbonylation reactions, leading to the formation of various organic compounds (Müller et al., 2005).

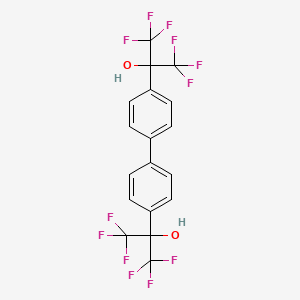

In Catalysis and Material Science : The research also extends to the field of material science and catalysis, with studies involving the use of propionic acid methyl esters in various synthetic and catalytic applications (Donahue, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-iodopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-7-4(6)2-3-5/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZNTTWHIYCOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198295 |

Source

|

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-66-3 |

Source

|

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.